4-Bromo-2,3-difluoroaniline
Overview
Description
4-Bromo-2,3-difluoroaniline is an organic compound with the molecular formula C6H4BrF2N and a molecular weight of 208.00 g/mol . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Bromo-2,3-difluoroaniline involves the bromination of 2,3-difluoroaniline. The reaction typically uses bromine as the brominating agent in the presence of a solvent like methanol . The reaction conditions include maintaining the temperature at around 50°C and using a catalyst such as palladium on activated carbon (Pd/C) along with triethylamine .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous-flow processes. These methods offer better control over reaction conditions, improved safety, and higher yields compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,3-difluoroaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation can produce nitro compounds.
Scientific Research Applications
4-Bromo-2,3-difluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-Bromo-2,3-difluoroaniline depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the amino group can form hydrogen bonds, while the bromine and fluorine atoms can participate in halogen bonding. These interactions influence the compound’s reactivity and its ability to bind to specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,5-difluoroaniline
- 2-Bromo-4,5-difluorobenzotrifluoride
- 2-Bromo-3,5-difluorobenzotrifluoride
Uniqueness
4-Bromo-2,3-difluoroaniline is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the presence of both bromine and fluorine atoms in ortho and meta positions, respectively, can influence the compound’s electronic distribution and steric effects, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
4-bromo-2,3-difluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVLRVBHLWKNEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562301 | |
Record name | 4-Bromo-2,3-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112279-72-8 | |
Record name | 4-Bromo-2,3-difluorobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112279-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2,3-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2,3-difluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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